(3S,4S,5S)-4-Amino-3-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4S,5S)-4-Amino-3-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, featuring multiple functional groups, makes it an interesting subject for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S,5S)-4-Amino-3-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as sugars or amino acids.
Reaction Conditions: The reaction conditions often include specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry.
Purification: The final product is purified using techniques such as crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis in bulk.
Automation: Employing automated systems to control reaction conditions and ensure consistency.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(3S,4S,5S)-4-Amino-3-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amino group can be reduced to form amines.
Substitution: The hydroxyl and amino groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3S,4S,5S)-4-Amino-3-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways.
Medicine
Industry
In the industrial sector, it can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3S,4S,5S)-4-Amino-3-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s functional groups allow it to participate in various biochemical pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S,4S,5S)-4-Amino-3-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one: Similar in structure but with different stereochemistry.
(3R,4R,5R)-4-Amino-3-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one: A stereoisomer with different biological activity.
(3S,4S,5S)-4-Amino-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran: A related compound with a different ring structure.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C5H9NO4 |
---|---|
Molekulargewicht |
147.13 g/mol |
IUPAC-Name |
(3S,4S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-one |
InChI |
InChI=1S/C5H9NO4/c6-3-2(1-7)10-5(9)4(3)8/h2-4,7-8H,1,6H2/t2-,3-,4+/m1/s1 |
InChI-Schlüssel |
PGOZEWOVQWMQNP-JJYYJPOSSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H](C(=O)O1)O)N)O |
Kanonische SMILES |
C(C1C(C(C(=O)O1)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.